molecular formula C13H11ClN6O B10983824 3-(4-chlorophenyl)-1-methyl-N-(4H-1,2,4-triazol-3-yl)-1H-pyrazole-5-carboxamide

3-(4-chlorophenyl)-1-methyl-N-(4H-1,2,4-triazol-3-yl)-1H-pyrazole-5-carboxamide

Cat. No.: B10983824
M. Wt: 302.72 g/mol
InChI Key: KYZYLQAHDVZPOK-UHFFFAOYSA-N
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Description

3-(4-chlorophenyl)-1-methyl-N-(4H-1,2,4-triazol-3-yl)-1H-pyrazole-5-carboxamide is a synthetic organic compound known for its diverse applications in scientific research. This compound features a pyrazole ring substituted with a chlorophenyl group, a methyl group, and a triazole moiety, making it a versatile molecule in various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-chlorophenyl)-1-methyl-N-(4H-1,2,4-triazol-3-yl)-1H-pyrazole-5-carboxamide typically involves multiple steps:

    Formation of the Pyrazole Ring: The initial step involves the cyclization of appropriate hydrazine derivatives with 1,3-diketones or β-keto esters under acidic or basic conditions to form the pyrazole ring.

    Chlorophenyl Substitution:

    Methylation: The methyl group is introduced via alkylation reactions, often using methyl iodide or methyl sulfate in the presence of a base.

    Triazole Formation: The triazole ring is synthesized through cycloaddition reactions, typically involving azides and alkynes under copper-catalyzed conditions (CuAAC).

    Amidation: The final step involves the formation of the carboxamide group through the reaction of the pyrazole derivative with appropriate amines or amides under dehydrating conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on high yield and purity. Techniques such as continuous flow chemistry, microwave-assisted synthesis, and the use of automated reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids or aldehydes.

    Reduction: Reduction reactions can target the nitro or carbonyl groups, converting them to amines or alcohols, respectively.

    Cycloaddition: The triazole moiety can engage in cycloaddition reactions, forming larger heterocyclic systems.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH₄).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Cycloaddition: Copper(I) catalysts for azide-alkyne cycloaddition.

Major Products

    Oxidation: Carboxylic acids, aldehydes.

    Reduction: Amines, alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Cycloaddition: Larger heterocyclic compounds.

Scientific Research Applications

Chemistry

In chemistry, 3-(4-chlorophenyl)-1-methyl-N-(4H-1,2,4-triazol-3-yl)-1H-pyrazole-5-carboxamide is used as a building block for synthesizing more complex molecules. Its diverse functional groups allow for various chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its structure suggests possible interactions with biological targets, making it a candidate for drug discovery and development. Studies have explored its antimicrobial, antifungal, and antiviral properties.

Medicine

In medicine, derivatives of this compound are investigated for their therapeutic potential. The triazole and pyrazole moieties are known for their pharmacological activities, including anti-inflammatory, analgesic, and anticancer effects.

Industry

In the industrial sector, this compound is used in the synthesis of agrochemicals, dyes, and polymers. Its stability and reactivity make it suitable for various applications, including as an intermediate in the production of specialty chemicals.

Mechanism of Action

The mechanism of action of 3-(4-chlorophenyl)-1-methyl-N-(4H-1,2,4-triazol-3-yl)-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets. The triazole ring can inhibit enzymes by binding to their active sites, while the pyrazole ring can interact with receptors or ion channels. These interactions can modulate biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    3-(4-chlorophenyl)-1-methyl-1H-pyrazole-5-carboxamide: Lacks the triazole moiety, which may reduce its biological activity.

    1-methyl-N-(4H-1,2,4-triazol-3-yl)-1H-pyrazole-5-carboxamide: Lacks the chlorophenyl group, potentially altering its chemical reactivity and biological properties.

    3-(4-chlorophenyl)-1H-pyrazole-5-carboxamide: Lacks both the methyl and triazole groups, which can significantly impact its overall activity.

Uniqueness

The unique combination of the chlorophenyl, methyl, and triazole groups in 3-(4-chlorophenyl)-1-methyl-N-(4H-1,2,4-triazol-3-yl)-1H-pyrazole-5-carboxamide provides a distinct profile of chemical reactivity and biological activity. This makes it a valuable compound for various applications, distinguishing it from other similar molecules.

Properties

Molecular Formula

C13H11ClN6O

Molecular Weight

302.72 g/mol

IUPAC Name

5-(4-chlorophenyl)-2-methyl-N-(1H-1,2,4-triazol-5-yl)pyrazole-3-carboxamide

InChI

InChI=1S/C13H11ClN6O/c1-20-11(12(21)17-13-15-7-16-18-13)6-10(19-20)8-2-4-9(14)5-3-8/h2-7H,1H3,(H2,15,16,17,18,21)

InChI Key

KYZYLQAHDVZPOK-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC(=N1)C2=CC=C(C=C2)Cl)C(=O)NC3=NC=NN3

Origin of Product

United States

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